4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride
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Description
The compound is a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to the benzene ring . It also contains a propan-2-ylamino group and a methyl group attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and condensation reactions .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring (a six-membered ring with alternating double bonds), a hydroxyl group (-OH), and various other functional groups .
Scientific Research Applications
Analytical Chemistry Applications
- Colorimetric Determination in Pesticide Formulations : A method using 4-aminoantipyrine, a derivative of 4-{[(Propan-2-yl)amino]methyl}phenol, for the colorimetric determination of propoxur in pesticide formulations and water samples was developed. This involves the alkaline hydrolysis of the pesticide and reaction with 4-aminoantipyrine in the presence of an oxidizing agent to produce a colored dye (Venkateswarlu & Seshaiah, 1995).
Corrosion Inhibition
- Steel Corrosion Prevention : Bipyrazolic isomers related to 4-{[(Propan-2-yl)amino]methyl}phenol demonstrated inhibitive action against steel corrosion in hydrochloric acid solutions. These compounds were found to be efficient inhibitors, acting as mixed-type inhibitors (Tebbji et al., 2005).
Medicinal Chemistry
- Allosteric Modifiers of Hemoglobin : Research on the synthesis and testing of isomeric series of 2-(aryloxy)-2-methylpropionic acids, including derivatives of 4-{[(Propan-2-yl)amino]methyl}phenol, showed these compounds could decrease the oxygen affinity of human hemoglobin A, suggesting potential use in clinical areas such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Materials Science
- Synthesis of Schiff Bases for Antimicrobial Activity : A study on the synthesis of 4-aminophenol derivatives, which include 4-{[(Propan-2-yl)amino]methyl}phenol, demonstrated broad-spectrum antimicrobial and antidiabetic activities, with potential as anticancer agents due to DNA interaction studies (Rafique et al., 2022).
Properties
IUPAC Name |
4-[(propan-2-ylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)11-7-9-3-5-10(12)6-4-9;/h3-6,8,11-12H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUFLEACZJMZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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